molecular formula C9H9BrO2 B3104036 5-Bromo-2-methoxy-3-methylbenzaldehyde CAS No. 145742-37-6

5-Bromo-2-methoxy-3-methylbenzaldehyde

Cat. No.: B3104036
CAS No.: 145742-37-6
M. Wt: 229.07 g/mol
InChI Key: ALKVVDLHOTYSSC-UHFFFAOYSA-N
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Description

Significance of Aryl Aldehydes in Advanced Organic Synthesis

Aryl aldehydes, the broader family to which substituted benzaldehydes belong, are fundamental building blocks in organic synthesis. youtube.com The aldehyde functional group (–CHO) is highly versatile; it can undergo nucleophilic addition, oxidation to a carboxylic acid, and reduction to an alcohol, among other transformations. ncert.nic.in This reactivity makes aryl aldehydes key starting materials for a multitude of important reactions, including:

Wittig Reaction: To form alkenes.

Grignard and Organolithium Reactions: To create secondary alcohols.

Reductive Amination: To produce substituted benzylamines.

Condensation Reactions (e.g., Aldol, Claisen-Schmidt): To form larger, more complex structures like chalcones, which are precursors to flavonoids and other biologically active molecules. wisdomlib.org

Their utility is central to the construction of pharmaceuticals, agrochemicals, fragrances, and polymers, solidifying their role as indispensable tools for synthetic chemists. youtube.com

Role of Halogenated and Alkoxy-Substituted Aromatic Systems in Chemical Diversity

The introduction of halogen and alkoxy (e.g., methoxy) groups onto an aromatic ring dramatically expands its synthetic potential and modulates its electronic properties.

Halogenated Aromatic Systems: The presence of a halogen, such as bromine, on an aromatic ring serves several critical functions. It acts as an electron-withdrawing group via induction, influencing the reactivity of the ring in electrophilic aromatic substitution reactions. researchgate.net More importantly, the halogen atom provides a "synthetic handle" for cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings utilize aryl halides to form new carbon-carbon or carbon-heteroatom bonds, a strategy that is fundamental to modern drug discovery and materials science. Brominated aromatics, in particular, offer a good balance of reactivity and stability for these transformations.

Alkoxy-Substituted Aromatic Systems: Alkoxy groups, such as the methoxy (B1213986) group (–OCH₃), are strong electron-donating groups through resonance. researchgate.net This property activates the aromatic ring, making it more susceptible to electrophilic substitution. The position of the alkoxy group directs incoming electrophiles, typically to the ortho and para positions. Furthermore, alkoxy groups are prevalent in natural products and pharmacologically active molecules. They can increase a molecule's lipophilicity and influence its binding affinity to biological targets by participating in hydrogen bonding or steric interactions.

Contextualizing 5-Bromo-2-methoxy-3-methylbenzaldehyde within Contemporary Organic Chemistry Research

The compound this compound features a unique combination of functional groups: an aldehyde for primary transformations, a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position. This specific arrangement of substituents suggests a molecule with considerable, albeit largely unexplored, potential in synthetic chemistry.

Theoretically, its structure is well-suited for sequential, regioselective modifications:

The aldehyde group offers a primary site for nucleophilic attack or condensation reactions.

The bromo substituent serves as a prime location for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of other functional groups.

The methoxy and methyl groups electronically influence the reactivity of the benzene (B151609) ring and provide steric hindrance that could direct reactions at other sites.

Despite this theoretical potential, a thorough review of contemporary scientific literature indicates that this compound is not a widely studied compound. Specific research detailing its synthesis, physical properties, or applications is not prominently available. It represents a molecule that, while structurally interesting and belonging to a vital class of chemical intermediates, has yet to be a focus of dedicated investigation in published chemical research. Its value remains hypothetical, based on the well-established roles of its constituent functional groups.

Compound Data

Table 1: Properties of this compound

Property Value
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
IUPAC Name This compound

| Canonical SMILES | CC1=C(C(=C(C=C1)Br)C=O)OC |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound

Properties

IUPAC Name

5-bromo-2-methoxy-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-3-8(10)4-7(5-11)9(6)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKVVDLHOTYSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296526
Record name 5-Bromo-2-methoxy-3-methylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145742-37-6
Record name 5-Bromo-2-methoxy-3-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145742-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methoxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible radiation by 5-Bromo-2-methoxy-3-methylbenzaldehyde promotes valence electrons from a ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the chromophores present in the molecule. The primary chromophores in this compound are the benzene (B151609) ring and the carbonyl group (C=O) of the aldehyde, which are conjugated. youtube.com

The electronic spectrum of this compound is expected to exhibit absorption bands arising from two principal types of transitions: π→π* and n→π*. pharmatutor.org

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically associated with unsaturated systems like the aromatic ring and the carbonyl group. pharmatutor.org These transitions are generally high in intensity, with molar absorptivity (ε) values often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk For substituted benzaldehydes, these absorptions are characteristic and influenced by the nature and position of substituents on the ring. scilit.com

n→π Transitions:* This type of transition involves moving an electron from a non-bonding orbital (the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. pharmatutor.org These transitions are symmetry-forbidden, resulting in a much lower intensity (ε values typically from 10 to 100 L mol⁻¹ cm⁻¹) compared to π→π* transitions. shu.ac.uk For saturated aldehydes, this weak absorption band is often observed around 280-300 nm. pharmatutor.org

While specific experimental λmax values for this compound are not detailed in the surveyed literature, the expected transitions based on its molecular structure are summarized in the table below.

Electronic TransitionChromophore InvolvedExpected Wavelength RegionRelative Intensity
π→πBenzene Ring / Conjugated SystemShorter Wavelength (200-280 nm)High
n→πCarbonyl Group (C=O)Longer Wavelength (280-320 nm)Low

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₉BrO₂), the exact molecular weight can be calculated.

A key feature in the mass spectrum of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in the molecular ion peak (M⁺) appearing as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). globethesis.com

The fragmentation of this compound under electron ionization (EI) is expected to follow predictable pathways for aromatic aldehydes and halogenated compounds. Common fragmentation processes include:

Alpha-Cleavage: The cleavage of the bond adjacent to the carbonyl group is a characteristic fragmentation for aldehydes. libretexts.org This can lead to the loss of a hydrogen radical (H•) to form a stable [M-1]⁺ acylium ion, or the loss of the entire formyl group (•CHO) to generate an [M-29]⁺ ion.

Loss of Substituents: The molecule can undergo fragmentation by losing its substituent groups, such as the methyl radical (•CH₃) from the ring or the methoxy (B1213986) radical (•OCH₃).

Loss of Halogen: Cleavage of the carbon-bromine bond results in the loss of a bromine radical (•Br), leading to a prominent fragment.

The table below outlines the calculated masses for the molecular ion and expected key fragments.

Ion/FragmentDescriptionCalculated m/z
[M]⁺Molecular Ion (with ⁷⁹Br)227.98
[M+2]⁺Molecular Ion (with ⁸¹Br)229.98
[M-1]⁺Loss of H• from aldehyde226.97 / 228.97
[M-15]⁺Loss of methyl radical (•CH₃)212.96 / 214.96
[M-29]⁺Loss of formyl radical (•CHO)198.96 / 200.96
[M-31]⁺Loss of methoxy radical (•OCH₃)196.95 / 198.95
[M-79/81]⁺Loss of Br• radical149.06

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions that define the crystal lattice.

While a specific crystal structure determination for this compound was not found in the surveyed scientific literature, studies on closely related multi-substituted benzaldehyde (B42025) derivatives offer significant insight into the expected solid-state structure. nih.govrsc.org The crystal packing of such molecules is typically governed by a variety of weak intermolecular interactions. nih.gov

Key structural features and interactions likely to be present in the crystal lattice of this compound include:

Molecular Geometry: The molecule is expected to be largely planar, although the substituents may cause minor deviations from perfect planarity.

Intermolecular Interactions: The arrangement of molecules in the crystal would be stabilized by a network of non-covalent interactions. Given the functional groups present, these would likely include weak C–H···O hydrogen bonds involving the aldehyde oxygen and aromatic or methyl hydrogens. nih.gov

Halogen Bonding: The bromine atom can participate in halogen bonding (C–Br···O or C–Br···Br), which is a significant directional interaction that influences crystal packing in halogenated organic compounds. nih.gov

π–π Stacking: The aromatic rings may engage in π–π stacking interactions, further contributing to the stability of the crystal structure.

The table below summarizes the type of structural information that a full X-ray crystallographic analysis would provide.

Structural ParameterInformation Provided
Crystal System & Space GroupDefines the symmetry and repeating unit of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)Specifies the size and shape of the fundamental repeating block of the crystal.
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C=O, C-Br, C-O, C-C).
Bond Angles (°)Angles between adjacent bonds, defining the local geometry.
Torsion Angles (°)Describes the conformation of the molecule, such as the orientation of the aldehyde and methoxy groups relative to the ring.
Intermolecular ContactsIdentifies and quantifies non-covalent interactions like hydrogen bonds and halogen bonds.

Chemical Reactivity and Mechanistic Studies of 5 Bromo 2 Methoxy 3 Methylbenzaldehyde

Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 5-Bromo-2-methoxy-3-methylbenzaldehyde is governed by the cumulative influence of its four substituents: a bromine atom, a methoxy (B1213986) group, a methyl group, and a formyl (aldehyde) group. These substituents modulate the electron density of the ring and direct the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Pathways

The directing effects of the substituents in this compound are as follows:

Methoxy group (-OCH₃): A strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance. oneonta.edu

Methyl group (-CH₃): A weakly activating, ortho, para-directing group through an inductive effect. oneonta.edu

Bromo group (-Br): A weakly deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate via resonance. oneonta.edu

Formyl group (-CHO): A deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance. libretexts.orgunizin.org

For regioselectivity, the potential sites for electrophilic attack are C4 and C6. The powerful ortho, para-directing influence of the methoxy group strongly favors substitution at the C4 and C6 positions. The methyl group also directs to C4 and C6. The bromo group directs to C4. Conversely, the aldehyde group directs incoming electrophiles to the C5 position, which is already occupied by the bromine. The directing effects are summarized in the table below.

SubstituentPositionEffect on ReactivityDirecting PreferenceFavored Position(s) for Attack
-OCH₃C2Activatingortho, paraC4 (para), C6 (ortho)
-CH₃C3Activatingortho, paraC4 (ortho), C6 (para-like)
-CHOC1DeactivatingmetaC3, C5 (both occupied)
-BrC5Deactivatingortho, paraC4 (ortho), C6 (ortho)

Considering the synergistic directing effects of the methoxy, methyl, and bromo groups towards the C4 and C6 positions, electrophilic substitution is most likely to occur at these sites. The C6 position may be sterically hindered by the adjacent aldehyde group, potentially favoring substitution at the C4 position.

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles.

Carbonyl Addition Reactions

Nucleophilic addition is the most important reaction of the carbonyl group in aldehydes. masterorganicchemistry.com The reactivity of the aldehyde in this compound is influenced by both electronic and steric factors imposed by the aromatic ring substituents.

Steric Effects: The presence of the methoxy group at the C2 position (ortho to the aldehyde) creates significant steric hindrance. This bulkiness can impede the approach of a nucleophile to the carbonyl carbon, potentially slowing down the rate of addition reactions compared to a less substituted aldehyde like benzaldehyde (B42025). learncbse.in The methyl group at C3 adds to this steric crowding.

Despite some electronic deactivation and significant steric hindrance, the aldehyde group is expected to undergo typical carbonyl addition reactions with a variety of nucleophiles, although potentially at a slower rate than sterically unencumbered aldehydes. Examples of such reactions include the formation of cyanohydrins, acetals, and imines, as well as additions of organometallic reagents. masterorganicchemistry.com

FactorContributing Substituent(s)Effect on Carbonyl CarbonImpact on Nucleophilic Addition Rate
Electronic (Donating)-OCH₃, -CH₃Decreases electrophilicityDecrease
Electronic (Withdrawing)-BrIncreases electrophilicityIncrease
Steric Hindrance-OCH₃ (ortho), -CH₃ (meta)Impedes nucleophile approachDecrease

Condensation Reactions, particularly Schiff Base Formation

The aldehyde functional group in this compound is a primary site for nucleophilic addition and condensation reactions. Among the most significant of these are reactions with primary amines to form Schiff bases (imines). byjus.comlearncbse.in These reactions typically proceed via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to yield the C=N double bond characteristic of an imine. mdpi.com

The formation of Schiff bases from substituted benzaldehydes is a well-established synthetic route. For instance, the condensation of 5-bromo-2-methoxybenzaldehyde (B189313) with 2-hydroxybenzohydrazide (B147611) in ethanol (B145695) readily produces the corresponding Schiff base, N′-(5-Bromo-2-methoxybenzylidene)-2-hydroxybenzohydrazide. nih.gov This reaction highlights the general reactivity of the aldehyde group in this class of compounds. The reaction involves the nucleophilic attack of the primary amine of the hydrazide on the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination of a water molecule results in the formation of the azomethine group (-CH=N-). nih.gov

The electronic nature of the substituents on the benzaldehyde ring can influence the rate of condensation. Electron-withdrawing groups generally enhance the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack. In this compound, the bromine atom acts as an electron-withdrawing group through induction, while the methoxy and methyl groups are electron-donating. The interplay of these electronic effects governs the reactivity of the aldehyde.

Table 1: Examples of Schiff Base Formation with Related Benzaldehydes

Aldehyde ReactantAmine/Hydrazide ReactantProductReference
5-bromo-2-methoxybenzaldehyde2-hydroxybenzohydrazideN′-(5-Bromo-2-methoxybenzylidene)-2-hydroxybenzohydrazide nih.gov
5-Bromosalicylaldehyde4,6-Dinitro-2-Aminobenzothiazole(E)-4-bromo-2-((5,7-dinitrobenzo[d]thiazol-2-ylimino)methyl)phenol irjse.in

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Vigorous oxidation can convert the aldehyde into 5-bromo-2-methoxy-3-methylbenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent if the molecule lacks other sensitive functional groups. The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (5-bromo-2-methoxy-3-methylphenyl)methanol. This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent and is often preferred for its selectivity, as it will not typically reduce other functional groups like esters or carboxylic acids that might be present in more complex molecules.

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) is an ether linkage and its primary reactivity involves cleavage, specifically demethylation.

The cleavage of the methyl-aryl ether bond in this compound to yield the corresponding phenol (B47542), 5-bromo-2-hydroxy-3-methylbenzaldehyde, is a synthetically important transformation. This reaction is typically carried out using strong acids or Lewis acids. Reagents like boron tribromide (BBr₃), trimethylsilyl (B98337) iodide (TMS-I), or hydrobromic acid (HBr) are effective for demethylation. researchgate.net

The mechanism of demethylation with reagents like BBr₃ involves the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group. This is followed by a nucleophilic attack of the bromide ion on the methyl group in an Sₙ2 fashion, leading to the cleavage of the C-O bond. researchgate.net The choice of reagent can be crucial for selectivity in molecules with multiple methoxy groups. For example, in a related compound, 5-bromo-2,4-dimethoxybenzaldehyde, reagents like AlCl₃ with ethyl mercaptan have been suggested to preferentially cleave the 2-methoxy group due to coordination with the adjacent carbonyl group. researchgate.net

Reactivity of the Methyl Group

The methyl group attached to the aromatic ring is a site for benzylic reactions.

The heading "Alpha Halogenation" typically refers to the halogenation of the carbon atom adjacent (alpha) to a carbonyl group. In the case of this compound, the methyl group is not alpha to the aldehyde; it is in a benzylic position on the aromatic ring. Therefore, the reactivity is characterized as benzylic halogenation rather than alpha halogenation.

The benzylic position of the methyl group is activated for radical reactions due to the resonance stabilization of the resulting benzylic radical.

Benzylic Halogenation: The methyl group can undergo free-radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This reaction would yield 5-bromo-3-(bromomethyl)-2-methoxybenzaldehyde. This benzylic bromide is a valuable synthetic intermediate, susceptible to nucleophilic substitution reactions to introduce a variety of functional groups.

Benzylic Oxidation: The benzylic methyl group can also be oxidized. Depending on the reaction conditions and the oxidizing agent used (e.g., KMnO₄, CrO₃), it could be oxidized to a carboxylic acid, resulting in the formation of 3-bromo-6-formyl-2-methoxybenzoic acid. If the aldehyde group is protected first, selective oxidation of the methyl group becomes more feasible.

Cross-Coupling Reactions Involving the Bromo Moiety

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, where the bromine atom of an aryl bromide, such as this compound, is substituted. These reactions typically involve a palladium catalyst and have become fundamental in modern organic synthesis.

Stille Coupling and Other Transition Metal-Catalyzed Cross-Couplings

The Stille coupling reaction involves the coupling of an organostannane reagent with an organic halide. While this reaction is versatile for many substrates, no specific studies detailing the Stille coupling of this compound with organostannanes have been identified. The general mechanism would be expected to follow the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

No specific research findings or data tables for the Stille coupling of this compound are available in the reviewed literature.

Suzuki, Heck, and Sonogashira Coupling Reactions

The Suzuki, Heck, and Sonogashira reactions are cornerstone palladium-catalyzed cross-couplings that utilize boronic acids (or their derivatives), alkenes, and terminal alkynes, respectively, to form new carbon-carbon bonds at the site of the bromo substituent.

Suzuki Coupling: This reaction would couple this compound with a boronic acid or ester.

Heck Reaction: This reaction would involve the coupling of this compound with an alkene.

Sonogashira Coupling: This reaction would couple this compound with a terminal alkyne.

Despite the widespread use of these reactions, specific conditions, catalysts, and outcomes for their application to this compound are not documented in the searched scientific literature. Therefore, no detailed research findings or data tables can be provided.

Computational and Theoretical Chemistry Investigations

Aromaticity and Stability Assessments

The aromaticity of the benzene (B151609) ring in substituted benzaldehydes is a key determinant of their stability. While the core benzene structure is inherently aromatic, the nature of the substituents can influence the degree of aromaticity. Computational methods allow for the calculation of aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), which provide a quantitative measure of the aromatic character. A HOMA value close to 1 indicates a high degree of aromaticity, whereas a value approaching 0 suggests a non-aromatic system. acs.org

The stability of the different conformations of 5-Bromo-2-methoxy-3-methylbenzaldehyde and its isomers is also a subject of computational investigation. Theoretical calculations can determine the relative energies of different rotational isomers (conformers) to identify the most stable geometry. For the related bromo-dimethoxybenzaldehydes, it was found that the planarity of the aromatic ring is well-maintained, with minor dihedral angle variations due to intermolecular interactions. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution within a molecule and predicting its reactive sites. mdpi.comrsc.org The MEP map is color-coded to represent different regions of electrostatic potential on the electron density surface.

Red Regions: Indicate areas of high electron density and negative electrostatic potential. These are typically associated with electronegative atoms (like the oxygen of the carbonyl group) and are susceptible to electrophilic attack.

Blue Regions: Represent areas of low electron density and positive electrostatic potential. These are usually found around hydrogen atoms and are sites for nucleophilic attack.

Green Regions: Denote areas of neutral or near-zero potential.

For substituted benzaldehydes, the MEP map would clearly show a region of high negative potential around the carbonyl oxygen, making it a primary site for interactions with electrophiles. The distribution of potential across the aromatic ring would be influenced by the interplay of the electron-withdrawing bromo and aldehyde groups and the electron-donating methoxy (B1213986) and methyl groups. This detailed mapping of the electronic landscape is crucial for understanding intermolecular interactions and predicting the molecule's behavior in a biological or chemical system. nih.gov

Article on this compound Inaccessible Due to Lack of Specific Research Data

An in-depth article focusing solely on the chemical compound “this compound” as outlined by the user's specific structure cannot be generated at this time. A thorough review of available scientific literature and chemical databases has revealed a significant lack of specific research data for this particular molecule.

The requested article structure, which includes detailed subsections on applications in advanced organic synthesis and materials science, requires substantial, specific, and verifiable research findings. Unfortunately, the public scientific record does not appear to contain studies on "this compound" that would provide the necessary information for the following topics:

Precursor in the Synthesis of Heterocyclic Compounds

Intermediate in the Formation of Polycyclic Systems

Synthesis of Schiff Base Derivatives for Coordination Chemistry and Sensing

Formation of Metal Complexes with Novel Ligands

Incorporation into Polymers and Coatings

It is crucial to note that while research exists for structurally similar compounds, these findings are not interchangeable. Compounds such as "5-Bromo-2-hydroxy -3-methoxybenzaldehyde" guidechem.comsigmaaldrich.comsigmaaldrich.com, "5-Bromo-2-methoxybenzaldehyde" (lacking the methyl group) chemimpex.comnih.govnih.govsigmaaldrich.com, and various other isomers are frequently studied. However, the specific combination of a methoxy group at the 2-position and a methyl group at the 3-position on the 5-bromobenzaldehyde scaffold appears to be a novel or less-explored structure.

The difference in a single functional group, such as a hydroxyl (-OH) versus a methoxy (-OCH3) group, fundamentally alters the chemical reactivity and properties of a molecule. For instance, the acidic proton of a hydroxyl group is often essential for the formation of certain types of Schiff base metal complexes, a reaction pathway not available to its methoxy counterpart nih.govresearchgate.net. Applying data from these distinct analogs to "this compound" would be scientifically inaccurate and constitute misinformation.

Generating content without a factual, verifiable basis from scientific literature would violate the principles of accuracy and reliability. Therefore, until specific research on "this compound" is published and becomes accessible, creating a detailed and scientifically sound article based on the requested outline is not feasible.

Applications in Advanced Organic Synthesis and Materials Science Research

Development of Functional Materials

Role in the Creation of Fluorescent Probes for Chemical Detection

Substituted benzaldehydes are fundamental building blocks in the synthesis of fluorescent probes, which are instrumental for detecting various chemical species. The compound 5-Bromo-2-methoxy-3-methylbenzaldehyde serves as a valuable precursor in this field due to its specific structural and electronic properties. The aldehyde functional group is highly reactive and readily undergoes condensation reactions, most notably with primary amines to form Schiff bases (imines). This reaction is a cornerstone in the design of "turn-on" or "turn-off" fluorescent sensors. nih.govmdpi.com

The core principle behind these sensors involves the modulation of a fluorophore's emission in the presence of a target analyte. In a typical design, the Schiff base derived from this compound can be conjugated to a known fluorophore. The electronic properties of the benzaldehyde (B42025) ring, influenced by the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) and methyl groups, can fine-tune the photophysical characteristics of the resulting probe. researchgate.net This tuning is critical for achieving high selectivity and sensitivity towards the target molecule or ion. rsc.orgrsc.org For instance, the imine nitrogen and other potential coordination sites can act as a binding pocket for metal ions, leading to a change in fluorescence upon complexation. mdpi.com

Utility in Chemosensor Design for Ion Recognition

The strategic placement of bromo, methoxy, and methyl groups on the benzaldehyde ring makes this compound a particularly interesting scaffold for chemosensors designed for specific ion recognition. Schiff bases derived from salicylaldehydes (hydroxybenzaldehydes) are widely explored for their ability to selectively bind to metal ions like Al³⁺. mdpi.com While this compound lacks the hydroxyl group of salicylaldehyde, its derivatives can be designed to incorporate other chelating moieties.

The formation of a Schiff base with an appropriate amine partner can create a multidentate ligand. The imine nitrogen and potentially the methoxy oxygen can act as donor atoms for metal coordination. The steric and electronic environment created by the bromo and methyl substituents can impart selectivity for a specific ion, influencing the stability and fluorescence properties of the resulting metal complex. researchgate.net Research on similar Schiff base compounds has shown that they can be highly selective and sensitive for detecting ions like Al³⁺ and Fe³⁺ in solution. fxcsxb.comnih.gov The mechanism of detection often relies on processes such as chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation and enhances the fluorescence quantum yield. mdpi.com

The fluorescent probes synthesized from this compound have potential applications in bioimaging. A critical requirement for cellular probes is the ability to function in aqueous media and to selectively detect analytes within the complex environment of a living cell. rsc.orgrsc.org The development of fluorescent probes with tunable emission wavelengths, spanning from the visible to the near-infrared spectrum, is a significant area of research as it allows for deeper tissue penetration and minimizes interference from autofluorescence in biological samples. rsc.org

By carefully selecting the fluorophore and the amine component in the Schiff base synthesis, it is possible to create probes derived from this compound that are suitable for live-cell imaging. These probes can be designed to detect fluctuations in the concentrations of specific ions or small molecules within cells, providing valuable insights into cellular processes and disease states. rsc.orgrsc.org

Intermediates in Agrochemical Research and Development

Brominated organic compounds are a significant class of molecules in the agrochemical industry, with many exhibiting potent pesticidal, herbicidal, or fungicidal properties. azom.com Substituted benzaldehydes, such as this compound, are versatile intermediates in the synthesis of more complex agrochemical candidates. innospk.comgoogle.com

The presence of multiple functional groups—the aldehyde, bromo, methoxy, and methyl groups—offers several reaction sites for chemical modification. This allows for the creation of a diverse library of compounds that can be screened for biological activity. The bromine atom, in particular, can increase the lipophilicity of a molecule, potentially enhancing its penetration through cell membranes of target pests or weeds. It can also influence the molecule's metabolic stability. innospk.com The aldehyde group can be transformed into a wide range of other functionalities, serving as a handle for constructing the final active ingredient. Therefore, this compound is a valuable building block for generating novel chemical entities in the quest for more effective and selective agrochemicals. acs.org

Utilization in Radiotracer Synthesis for Research Applications (e.g., PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. nih.govmdanderson.org Benzaldehyde derivatives are valuable precursors in the synthesis of PET radiotracers, particularly for labeling with short-lived isotopes like Carbon-11 (¹¹C). rug.nl

While the direct application of this compound in radiotracer synthesis is not extensively documented, its chemical structure suggests potential utility. The aldehyde functionality can be a target for radiolabeling reactions. For example, [¹¹C]Benzaldehyde has been synthesized and used as a building block for more complex tracers. nih.gov Furthermore, metabolic studies of some ¹⁸F-labeled radiotracers have shown the in vivo formation of [¹⁸F]fluorobenzaldehyde, indicating that the benzaldehyde moiety can be part of a stable radiolabeled compound in a biological system. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings on 5-Bromo-2-methoxy-3-methylbenzaldehyde

A thorough search of scientific databases and chemical literature indicates a significant lack of specific research focused on this compound. While its constituent parts—a benzaldehyde (B42025) core, a bromine atom, a methoxy (B1213986) group, and a methyl group—are all well-understood in organic chemistry, the specific combination and their interplay in this particular isomeric arrangement have not been the subject of dedicated study. There are no readily available reports detailing its synthesis, spectroscopic characterization, reactivity, or applications.

In contrast, related compounds such as 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) and 5-Bromo-2-methoxybenzaldehyde (B189313) have been documented in the literature. For instance, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde is known to be synthesized from vanillin (B372448) and is used as an intermediate in the synthesis of various more complex molecules. guidechem.comchemicalbook.comsigmaaldrich.com Similarly, data for 5-Bromo-2-methoxybenzaldehyde, including its physical properties and safety information, are available from commercial suppliers. sigmaaldrich.com The absence of such information for this compound underscores its status as a largely uninvestigated chemical entity.

Unexplored Reactivity and Synthetic Pathways

The reactivity of this compound can be predicted based on the functional groups present. The aldehyde group is expected to undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions to form imines, acetals, and cyanohydrins. The bromine atom on the aromatic ring opens the door to a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are powerful methods for forming carbon-carbon bonds.

The methoxy and methyl groups, being electron-donating, will influence the reactivity of the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, the interplay of steric hindrance from the methyl group and the electronic effects of all three substituents would lead to specific regioselectivity that can only be confirmed through experimental investigation.

Potential synthetic pathways to this compound could start from commercially available substituted toluenes or anisoles. A multi-step synthesis would likely involve strategic bromination, methoxylation, and formylation reactions. The precise order and conditions for these steps would need to be optimized to achieve a good yield of the desired isomer. The lack of published synthetic routes presents an opportunity for synthetic chemists to develop and report a viable pathway.

Potential for Novel Derivative Synthesis

The presence of multiple functional groups on the this compound scaffold makes it a promising starting material for the synthesis of a diverse range of novel derivatives. The aldehyde can be transformed into various functional groups, and the bromo substituent provides a handle for introducing new molecular fragments.

For instance, condensation of the aldehyde with amines or hydrazines could yield a library of Schiff bases and hydrazones, classes of compounds known for their diverse biological activities. Furthermore, the aldehyde can participate in multicomponent reactions, allowing for the rapid construction of complex heterocyclic structures. The bromine atom could be utilized in metal-catalyzed cross-coupling reactions to introduce aryl, alkyl, or other functionalized groups, leading to a wide array of novel polysubstituted aromatic compounds. The development of such derivatives could be of interest in medicinal chemistry and materials science.

Advancements in Computational Modeling for Predictive Chemistry

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to determine its optimized geometry, electronic structure, and spectroscopic properties such as NMR and IR spectra. Such theoretical data would be invaluable for its future identification and characterization.

Furthermore, computational models can be used to predict its reactivity. For example, mapping the electrostatic potential on the molecular surface can identify sites susceptible to nucleophilic or electrophilic attack. Calculation of reaction pathways and transition state energies can provide insights into the feasibility and selectivity of various chemical transformations. Molecular docking studies could also be performed to predict the binding affinity of this compound and its potential derivatives with biological targets, thereby guiding the design of new drug candidates. While computational studies on similar brominated benzaldehyde derivatives exist, specific theoretical investigations on this compound are yet to be reported. rsc.org

Emerging Applications in Specialized Chemical Research Fields

Given its polysubstituted aromatic structure, this compound and its derivatives could find applications in several specialized areas of chemical research. In medicinal chemistry, substituted benzaldehydes are known to exhibit a wide range of biological activities. The specific combination of functional groups in this compound could impart unique pharmacological properties.

In materials science, aromatic aldehydes are used as building blocks for the synthesis of polymers, dyes, and liquid crystals. The presence of a heavy bromine atom could lead to materials with interesting photophysical or electronic properties. Furthermore, its potential to form various derivatives makes it a candidate for the development of new ligands for catalysis or as a molecular probe in chemical biology. The exploration of these potential applications is contingent on the future synthesis and characterization of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-2-methoxy-3-methylbenzaldehyde, and how can purity be optimized?

  • Methodology : A common approach involves bromination of a pre-functionalized benzaldehyde derivative, followed by methoxy and methyl group introductions via Friedel-Crafts alkylation or nucleophilic substitution. Purification is typically achieved using column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Purity can be verified via HPLC (C18 column, methanol/water mobile phase) and NMR (comparison of aromatic proton splitting patterns) .
  • Critical Data :

ParameterOptimal Condition
Reaction Temp.0–5°C (bromination step)
SolventDichloromethane (for alkylation)
Retention Factor (TLC)Rf = 0.3–0.4 (hexane:EtOAc 7:3)

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture and strong oxidizers. Stability tests (TGA/DSC) indicate decomposition >200°C, but long-term storage data are limited. Use desiccants (silica gel) to prevent hydrolysis of the aldehyde group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm), aldehyde (δ ~10.1 ppm), and methyl group (δ ~2.3 ppm) signals. Aromatic protons show splitting patterns dependent on substituent positions .
  • IR Spectroscopy : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 243.

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings. Methoxy and methyl groups are electron-donating, altering the electron density at the reaction site. Use DFT calculations (e.g., Gaussian09) to map frontier molecular orbitals and predict regioselectivity. Experimental validation via Pd-catalyzed reactions with aryl boronic acids under inert conditions (e.g., 80°C, DMF, K₂CO₃ base) .
  • Key Finding : Methoxy groups increase para-directing effects, favoring coupling at the bromine position (yield >75% vs. <50% in unsubstituted analogs) .

Q. What strategies mitigate side reactions during nucleophilic aromatic substitution (NAS) involving this compound?

  • Methodology :

  • Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Introduce activating groups (e.g., nitro) temporarily to enhance NAS efficiency.
  • Monitor reaction progress via in situ FTIR to detect aldehyde oxidation byproducts (e.g., carboxylic acids). Quench side reactions with scavengers like molecular sieves .

Q. How can researchers evaluate the biological activity of this compound derivatives?

  • Methodology :

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Compare to analogs lacking the methyl group to assess steric effects .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀. Structure-activity relationships (SAR) often show enhanced activity with halogen retention .

Q. What computational tools are suitable for modeling the compound’s interactions with biological targets?

  • Methodology :

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes like COX-2 or kinases. Use PDB structures (e.g., 5KIR) and optimize force fields for halogen bonding.
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Data Contradictions and Resolution

Q. Discrepancies in reported stability: How to address conflicting data on decomposition products?

  • Analysis : While state the compound is stable under storage, lack of decomposition data necessitates independent validation. Perform accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Likely degradation pathways include aldehyde oxidation (to carboxylic acid) or demethylation .

Experimental Design Considerations

Designing a kinetic study to compare bromine displacement rates in different solvents

  • Protocol :

Prepare 0.1 M solutions in THF, DMF, and DMSO.

Add 1 eq. of NaOAc as base and 0.05 eq. Pd(OAc)₂ catalyst.

Monitor reaction via GC-MS at 0, 15, 30, 60, 120 min.

Calculate rate constants (k) using pseudo-first-order kinetics.

  • Expected Outcome : DMSO accelerates reaction due to superior stabilization of Pd intermediates .

Retrosynthesis Analysis

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5-Bromo-2-methoxy-3-methylbenzaldehyde
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Reactant of Route 2
5-Bromo-2-methoxy-3-methylbenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.